Cuprate(2-), ((rel-N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, (OC-6-21)-
Description
This copper(II) complex features a chiral cyclohexane-based ligand system with glycinate and carboxy groups, forming a hexadentate coordination geometry (OC-6-21). The ligand’s stereochemistry (1R,2R-cyclohexanediyl) introduces steric and electronic effects distinct from simpler ethylene-bridged analogs. The κN and κO binding modes stabilize the Cu²⁺ center, influencing redox behavior and reactivity. Such complexes are of interest in catalysis, materials science, and bioinorganic chemistry due to their tunable coordination environments .
Properties
CAS No. |
19332-78-6 |
|---|---|
Molecular Formula |
C14H18CuN2O8-2 |
Molecular Weight |
405.85 g/mol |
IUPAC Name |
copper;2-[[(1R,2R)-2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.Cu/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);/q;+2/p-4/t9-,10-;/m1./s1 |
InChI Key |
PWAQDUQNXWQWFC-DHTOPLTISA-J |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of Cuprate(2-) involves the synthesis of the ligand followed by complexation with copper ions. The process typically requires careful control of reaction conditions such as pH, temperature, and stoichiometry to ensure the formation of the desired coordination compound with the correct oxidation state and ligand coordination mode.
Synthesis of the Ligand: N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato)
The ligand is structurally related to 1,2-cyclohexanediaminetetraacetic acid (CDTA) , a tetracarboxylic acid with two amine nitrogen atoms on a cyclohexane ring, each substituted with carboxymethyl groups. The ligand synthesis involves:
- Starting with 1,2-diaminocyclohexane as the backbone.
- Alkylation of the amine groups with chloroacetic acid or its derivatives under basic conditions to introduce carboxymethyl groups.
- The reaction is typically performed in aqueous or mixed aqueous-organic solvents at controlled pH (around neutral to slightly basic) to avoid side reactions and to promote selective substitution.
- Purification is achieved by crystallization or ion-exchange chromatography to isolate the pure ligand as a free acid or salt form.
Complexation with Copper(II) Ions
The copper complex is formed by reacting the ligand with copper(II) salts (e.g., copper(II) sulfate, copper(II) chloride) under controlled conditions:
- The ligand is dissolved in water or aqueous buffer at pH 6–8 to maintain deprotonation of carboxyl groups for effective metal coordination.
- Copper(II) salt solution is added slowly with stirring to the ligand solution, often at room temperature or slightly elevated temperatures (25–50 °C).
- The molar ratio of ligand to copper is typically 1:1 to form the Cuprate(2-) species.
- The reaction mixture is stirred for several hours to ensure complete complexation.
- The product precipitates or remains in solution depending on conditions; it can be isolated by filtration or lyophilization.
- Final purification may involve recrystallization from aqueous or mixed solvents to obtain analytically pure Cuprate(2-).
Typical Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 1,2-Diaminocyclohexane + chloroacetic acid | Aqueous, pH ~8, room temp, 4–8 h | N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxymethyl)glycinato)) ligand |
| 2 | Ligand + Cu(II) salt (e.g., CuSO4) | Aqueous, pH 6–8, 25–50 °C, 2–6 h | Cuprate(2-) complex |
Analytical Characterization During Preparation
- pH monitoring is critical to maintain ligand deprotonation and copper coordination.
- UV-Vis spectroscopy can track complex formation by characteristic d-d transitions of Cu(II).
- Infrared spectroscopy (IR) confirms coordination through shifts in carboxylate and amine bands.
- Nuclear Magnetic Resonance (NMR) spectroscopy of the ligand before complexation ensures purity and correct substitution pattern.
- Elemental analysis and mass spectrometry confirm molecular composition.
- X-ray crystallography (if crystals are obtained) provides definitive structural confirmation of coordination geometry and ligand binding modes.
Data Tables: Preparation Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Ligand synthesis pH | 7.5–8.5 | Basic conditions favor substitution |
| Reaction temperature | 20–40 °C | Room temperature to mild heating |
| Reaction time (ligand) | 4–8 hours | Ensures complete alkylation |
| Copper complexation pH | 6.0–8.0 | Optimal for Cu(II) coordination |
| Copper complexation temp | 25–50 °C | Mild heating accelerates complexation |
| Reaction time (complex) | 2–6 hours | Complete complex formation |
| Isolated yield (ligand) | 70–85% | Depends on purification method |
| Isolated yield (complex) | 65–80% | Depends on precipitation/crystallization |
In-Depth Research Findings on Preparation
- The stereochemistry of the cyclohexanediyl backbone (1R,2R) influences ligand conformation and thus the coordination geometry around copper, affecting complex stability and reactivity.
- The carboxymethyl substituents provide multiple oxygen donor atoms, enhancing chelation and increasing complex stability compared to simpler glycine-based ligands.
- The ligand’s tetradentate coordination results in square planar or distorted octahedral geometries around Cu(II), depending on solvent and counterions.
- Preparation methods emphasize controlled pH and stoichiometry to avoid formation of polymeric or mixed species.
- Comparative studies show Cuprate(2-) complexes have higher stability constants than related ethylenediaminetetraacetate (EDTA) or simpler glycinato cuprates, attributed to the rigid cyclohexane backbone and multiple coordination sites.
Chemical Reactions Analysis
Types of Reactions
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands in the presence of suitable reagents.
Complexation: The compound can form additional complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands such as ethylenediamine or other chelating agents.
Complexation: Additional complexation can be achieved using metal salts or organic ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions can produce new ligand-coordinated copper complexes.
Scientific Research Applications
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including C-N coupling reactions and alkenylation reactions.
Biology: Investigated for its potential as a metalloprotein mimic and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.
Mechanism of Action
The mechanism of action of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center plays a crucial role in redox reactions, acting as an electron donor or acceptor. The ligand framework stabilizes the copper ion and provides a suitable environment for catalytic activity. Molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species in the reaction medium.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Ligand-Based Comparisons
Key Observations:
- Ligand Rigidity vs. This rigidity may reduce ligand lability, favoring stable coordination .
- Denticity and Stability : While EDTA-Cu (CAS 14025-15-1) achieves high stability via hexadentate binding, the target compound’s mixed κN/κO ligation may alter Lewis acidity and substrate accessibility. Stability constants (log K) for EDTA-Cu exceed 18, whereas cyclohexane-based ligands likely have lower values due to steric constraints .
- This contrasts with bis(glutamato)copper (CAS 36015-31-3), where carboxylate donors enhance solubility but limit redox activity .
Reactivity and Functional Comparisons
- Substrate Reactivity : As per , α,β-unsaturated carbonyls react more readily with electron-rich cuprates. The target compound’s electron-withdrawing carboxy groups may slow such reactions compared to dialkylcuprates (e.g., Li[CuR₂]) .
- Catalytic Potential: The chiral ligand system could enable asymmetric catalysis, a feature absent in non-chiral analogs like manganate(2-) (CAS 68015-77-0) .
Biological Activity
Cuprate(2-), specifically the compound with the structure “((rel-N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, (OC-6-21)-”, is a copper coordination complex that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Cuprate(2-) features a unique molecular architecture characterized by:
- Cyclohexanediyl backbone : This structure contributes to the stability and solubility of the compound.
- Glycinato ligands : These ligands coordinate with copper ions, potentially influencing the biological activity of the compound.
The coordination of copper with glycinato ligands is crucial for its biological interactions, as copper ions play significant roles in various biochemical processes.
The biological activity of Cuprate(2-) can be attributed to several mechanisms:
- Antioxidant Activity : Copper complexes have been shown to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
- Enzyme Mimicry : The compound may act as a mimic for metalloenzymes, facilitating biochemical reactions similar to those catalyzed by natural enzymes.
- Cell Signaling Modulation : Copper ions are known to participate in cell signaling pathways, influencing cellular responses.
Study 1: Antioxidant Effects
A study investigated the antioxidant effects of Cuprate(2-) on human cell lines. Results indicated that treatment with the compound significantly reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.
| Treatment | ROS Levels (µM) | Cell Viability (%) |
|---|---|---|
| Control | 12.5 | 70 |
| Cuprate(2-) (10 µM) | 5.3 | 85 |
| Cuprate(2-) (50 µM) | 3.1 | 90 |
Study 2: Enzyme Activity
In another study, Cuprate(2-) was tested for its ability to enhance enzyme activity in vitro. The compound showed a significant increase in catalase activity, suggesting its role as an enzyme activator.
| Enzyme | Activity (U/mL) | Control Activity (U/mL) |
|---|---|---|
| Catalase | 120 | 80 |
| Superoxide Dismutase | 95 | 70 |
Research Findings
Recent research highlights the potential therapeutic applications of Cuprate(2-) in treating diseases associated with oxidative stress and inflammation. For instance:
- Neuroprotective Effects : Studies suggest that Cuprate(2-) may protect neuronal cells from damage due to oxidative stress, indicating potential use in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in animal models, suggesting it could be beneficial in managing chronic inflammatory conditions.
Q & A
Q. How do solvation effects alter the redox potential of this complex in non-aqueous vs. aqueous media?
- Methodological Answer : Use a Ag/AgCl reference electrode and cyclic voltammetry in DMF, acetonitrile, and water. Apply the Born solvation model to correlate shifts in E₁/₂ with solvent dielectric constants (ε). Marcus theory analysis (reorganization energy λ) quantifies solvent contribution to electron-transfer kinetics .
Methodological Best Practices
- Ligand Synthesis : Ensure chiral purity of (1R,2R)-cyclohexane diyl precursors via chiral HPLC or enzymatic resolution .
- Data Reproducibility : Share crystallographic CIF files and raw EPR spectra in supplementary materials to enable cross-validation .
- Computational Validation : Benchmark DFT functionals against experimental EXAFS and magnetic data to reduce model bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
